Indolin-6-ylboronic acid
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Overview
Description
Indolin-6-ylboronic acid is a boronic acid derivative that features an indole ring structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields. This compound, in particular, is known for its utility in organic synthesis and medicinal chemistry .
Scientific Research Applications
Indolin-6-ylboronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Industry: Utilized in the production of advanced materials and fine chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of indolin-6-ylboronic acid typically involves the halide-to-lithium exchange reaction. This method uses n-butyllithium (n-BuLi) to convert halogenated indole derivatives into the corresponding lithium intermediates, which are then reacted with boron-containing reagents such as triisopropyl borate to yield the boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Indolin-6-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with halides, tosylates, or triflates to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: Electrophilic substitution reactions on the indole ring are common due to the electron-rich nature of the indole system.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted indoles and biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of indolin-6-ylboronic acid in biological systems involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition . The indole ring system also contributes to its binding affinity and specificity towards various biological targets .
Comparison with Similar Compounds
- Indole-3-boronic acid
- Indole-5-boronic acid
- Indole-7-boronic acid
Comparison: Indolin-6-ylboronic acid is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and binding properties. Compared to other indole boronic acids, this compound may exhibit different biological activities and synthetic utility due to the position of the boronic acid group .
Properties
IUPAC Name |
2,3-dihydro-1H-indol-6-ylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10-12H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTWHCRFKCLLCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCN2)C=C1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735458 |
Source
|
Record name | 2,3-Dihydro-1H-indol-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253912-15-0 |
Source
|
Record name | B-(2,3-Dihydro-1H-indol-6-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253912-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1H-indol-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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